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Cat. No.: B1524052 Get Quote

Introduction
5-Ethynyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal

chemistry and materials science. The pyrazole core is a well-established pharmacophore

present in numerous therapeutic agents, while the terminal ethynyl group offers a versatile

handle for further chemical modifications, such as click chemistry reactions, making it a

valuable building block in drug discovery and development. A thorough understanding of its

spectroscopic properties is paramount for its unambiguous identification, purity assessment,

and the characterization of its downstream products. This in-depth technical guide provides a

comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 5-Ethynyl-1H-pyrazole, grounded in established spectroscopic

principles and supported by data from analogous compounds.

Molecular Structure and Tautomerism
5-Ethynyl-1H-pyrazole, with the chemical formula C₅H₄N₂, possesses a planar five-membered

aromatic ring. A key feature of N-unsubstituted pyrazoles is the phenomenon of annular

tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This rapid

interconversion influences the observed spectroscopic properties, particularly in NMR, where

averaged signals for the C3/C5 and associated protons are often observed.

Caption: Molecular structure of 5-Ethynyl-1H-pyrazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 5-Ethynyl-1H-
pyrazole. The following data are predicted based on established substituent effects on the

pyrazole ring and analysis of related compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons

and the acetylenic proton. Due to tautomerism, the signals for H3 and H5 may be averaged

depending on the solvent and temperature.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Ethynyl-1H-pyrazole in CDCl₃

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

NH 12.0 - 13.0 br s -

H3 ~7.6 d ~2.0

H4 ~6.4 d ~2.0

≡C-H ~3.2 s -

Interpretation and Rationale:

NH Proton: The N-H proton of the pyrazole ring is expected to be significantly deshielded

and appear as a broad singlet at a high chemical shift, characteristic of acidic protons on

nitrogen in aromatic heterocycles.

Ring Protons (H3 and H4): The pyrazole ring protons are anticipated to appear in the

aromatic region. The electron-withdrawing nature of the ethynyl group at the C5 position will

deshield the adjacent H4 proton. The coupling between H3 and H4 is expected to be a small

doublet with a coupling constant of approximately 2.0 Hz.[1]

Acetylenic Proton (≡C-H): The terminal acetylenic proton is expected to resonate as a sharp

singlet around 3.2 ppm. This chemical shift is characteristic of terminal alkynes.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon skeleton of the

molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Ethynyl-1H-pyrazole in CDCl₃

Carbon Atom Predicted Chemical Shift (δ, ppm)

C5 ~135

C3 ~130

C4 ~110

C≡CH ~80

C≡CH ~75

Interpretation and Rationale:

Ring Carbons (C3, C4, C5): The carbon atoms of the pyrazole ring are expected to resonate

in the aromatic region. The C5 carbon, bearing the ethynyl substituent, is predicted to be the

most downfield. The C3 and C4 carbons will have distinct chemical shifts, with C4 being the

most upfield of the ring carbons.

Acetylenic Carbons (C≡CH): The two sp-hybridized carbons of the ethynyl group are

expected to appear in the characteristic range for alkynes, typically between 70 and 90 ppm.

Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

Weigh approximately 5-10 mg of 5-Ethynyl-1H-pyrazole.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse sequence: Standard single-pulse.

Number of scans: 16

Relaxation delay: 2 s

Spectral width: -2 to 14 ppm

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse.

Number of scans: 1024 or more for good signal-to-noise.

Relaxation delay: 5 s

Spectral width: 0 to 160 ppm

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectra.

Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 5-Ethynyl-1H-pyrazole is expected to show characteristic
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absorption bands for the N-H, C-H, C≡C, and C≡C-H bonds, as well as vibrations from the

pyrazole ring.

Table 3: Predicted IR Absorption Bands for 5-Ethynyl-1H-pyrazole

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch (broad) 3100 - 3300 Medium

≡C-H stretch (sharp) ~3300 Strong

Aromatic C-H stretch 3000 - 3100 Medium

C≡C stretch 2100 - 2150 Weak to Medium

C=N and C=C stretch (ring) 1400 - 1600 Medium to Strong

Interpretation and Rationale:

N-H and ≡C-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is

characteristic of the N-H stretching vibration in the pyrazole ring, often broadened due to

hydrogen bonding. A sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the

terminal alkyne C-H stretch.

C≡C Stretching: The carbon-carbon triple bond stretch is expected to appear as a weak to

medium intensity band in the 2100-2150 cm⁻¹ region.

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring

will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition
Sample Preparation:

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the

sample with dry potassium bromide (KBr) and press it into a transparent pellet.
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Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct

analysis of the solid sample.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Processing:

Perform a background scan.

Acquire the sample spectrum.

The resulting spectrum should be plotted as transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in its identification and structural confirmation.

Table 4: Predicted Mass Spectrometry Data for 5-Ethynyl-1H-pyrazole

Ion Predicted m/z Interpretation

[M]⁺ 92.04 Molecular Ion

[M-H]⁺ 91.03 Loss of a hydrogen radical

[M-N₂]⁺ 64.04
Loss of a neutral nitrogen

molecule

[M-HCN]⁺ 65.03 Loss of hydrogen cyanide
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Interpretation and Rationale:

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to

the molecular weight of 5-Ethynyl-1H-pyrazole, which is 92.04 g/mol .

Fragmentation Pathway: The fragmentation of pyrazoles is well-documented. Common

fragmentation pathways include the loss of a hydrogen radical, the elimination of a neutral

nitrogen molecule (N₂), and the loss of hydrogen cyanide (HCN).[2] The relative abundances

of these fragment ions will depend on the ionization energy used.

[C₅H₄N₂]⁺˙
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[C₅H₃N₂]⁺
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Caption: Predicted major fragmentation pathways for 5-Ethynyl-1H-pyrazole.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction:

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

Direct infusion using a suitable solvent (e.g., methanol, acetonitrile) can also be employed

with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Ionization Method:

Electron Ionization (EI) is a common technique for GC-MS and provides characteristic

fragmentation patterns.
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ESI is a softer ionization technique that often results in a more prominent molecular ion

peak.

Mass Analyzer:

Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers can be used to separate the

ions based on their mass-to-charge ratio.

Data Acquisition:

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Conclusion
This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR,

and MS) for 5-Ethynyl-1H-pyrazole. The predicted data, based on established principles and

analysis of analogous structures, serves as a valuable resource for researchers in the fields of

medicinal chemistry, organic synthesis, and materials science. The provided experimental

protocols offer a standardized approach to data acquisition, ensuring the generation of high-

quality and reliable spectroscopic information for the unambiguous characterization of this

important heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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